Enantiomeric Differentiation: 5-Deoxy-L-ribose vs. 5-Deoxy-D-ribose in Bacterial Enzyme Recognition
5-Deoxy-L-ribose is the L-enantiomer of 5-deoxyribose and is poorly recognized by enzymes that metabolize the natural D-enantiomer in bacterial salvage pathways. The D-enantiomer (5-deoxy-D-ribose) is converted by a three-enzyme salvage pathway in Bacillus thuringiensis, with the DrdK kinase exhibiting Km = 72 ± 20 μM and kcat = 8.0 ± 0.6 s⁻¹ for 5-deoxy-D-ribose as substrate [1]. In contrast, the L-enantiomer shows significantly reduced recognition by these same bacterial enzymes, a stereospecific exclusion that enables its utility as a stable L-nucleoside building block [2].
| Evidence Dimension | Enzyme recognition / substrate specificity |
|---|---|
| Target Compound Data | Poor substrate for D-enantiomer-specific bacterial salvage pathway enzymes; stereochemical exclusion confirmed |
| Comparator Or Baseline | 5-Deoxy-D-ribose: Km = 72 ± 20 μM, kcat = 8.0 ± 0.6 s⁻¹ for DrdK kinase |
| Quantified Difference | Qualitative: L-enantiomer not recognized by D-specific bacterial salvage enzymes; quantitative Km/kcat for L-enantiomer not applicable due to stereochemical exclusion |
| Conditions | Bacillus thuringiensis DrdK kinase assay in vitro, Nature Communications 2018 |
Why This Matters
The stereochemical exclusion of 5-deoxy-L-ribose from D-enantiomer metabolic pathways is essential for researchers developing metabolically stable L-nucleoside analogs, as substitution with 5-deoxy-D-ribose would produce products susceptible to enzymatic degradation.
- [1] Beaudoin GA, Li Q, Folz J, Fiehn O, Goodsell JL, Angerhofer A, Bruner SD, Hanson AD. Salvage of the 5-deoxyribose byproduct of radical SAM enzymes. Nature Communications. 2018 Aug 6;9:3105. Table 1: Kinetic characterization of 5-deoxyribose-metabolizing enzymes. View Source
- [2] CD BioGlyco. 5-Deoxy-L-ribose Application Notes: Stereospecificity of Enzymes. https://www.bioglyco.com/5-deoxy-l-ribose-purity-95-item-27912.html View Source
